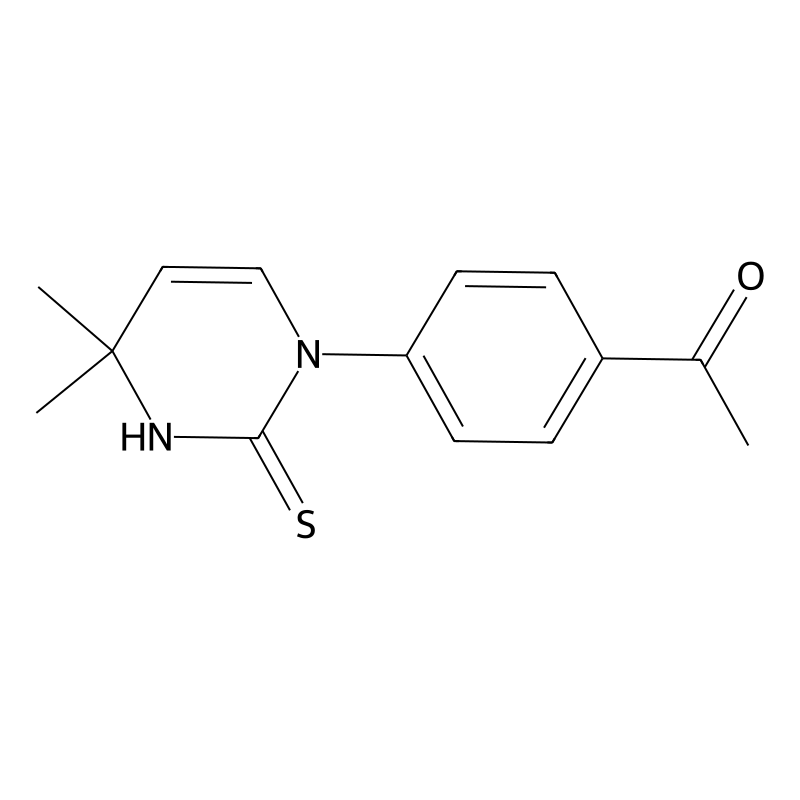1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-[4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone is a chemical compound characterized by its unique structure, which includes a mercapto group attached to a pyrimidine ring and an ethanone moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 260.36 g/mol . The presence of the mercapto group (–SH) indicates potential reactivity, particularly in forming disulfides or participating in nucleophilic substitutions.
- Nucleophilic Addition: The thiol group can act as a nucleophile, attacking electrophilic centers, such as carbonyls in aldehydes or ketones.
- Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
- Substitution Reactions: The phenyl ring may participate in electrophilic substitution reactions, allowing for further functionalization.
Research indicates that compounds containing the 2-mercapto-4,4-dimethylpyrimidine moiety exhibit various biological activities. These can include:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Antioxidant Activity: The thiol group contributes to antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.
- Pharmacological Effects: Preliminary studies suggest potential applications in drug development due to their ability to interact with biological targets.
Synthesis of 1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone can be achieved through several methods:
- Condensation Reactions: Combining 2-mercapto-4,4-dimethylpyrimidine with appropriate phenylacetone derivatives under acidic or basic conditions can yield the desired product.
- Functional Group Transformations: Starting from simpler pyrimidine derivatives, one can introduce the mercapto and phenyl groups through selective functionalization techniques.
- Multi-step Synthesis: Utilizing intermediate compounds that allow for the sequential introduction of functional groups to build up the final structure.
The compound has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or oxidative stress-related diseases.
- Research Reagents: It can be used in proteomics and other biochemical assays due to its reactive thiol group.
- Material Science: Potential applications in creating novel materials that require specific chemical functionalities.
Interaction studies involving 1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone focus on its ability to bind with proteins or other biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic uses:
- Protein Binding Assays: Evaluating how the compound interacts with various proteins can reveal insights into its pharmacodynamics.
- In Vitro Studies: Testing its effects on cell lines can help assess cytotoxicity and biological efficacy.
Several compounds share structural similarities with 1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Mercapto-4-methylpyrimidine | Contains a thiol group and methyl substituent | Exhibits antimicrobial properties |
| 2-Amino-4,6-dimethylpyrimidine | Amino group instead of thiol | Known for its role in nucleic acid synthesis |
| 5-Mercapto-1H-pyrazole | Contains a mercapto group on a pyrazole ring | Displays antioxidant activity |
Uniqueness
The uniqueness of 1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone lies in its specific combination of a pyrimidine core with both mercapto and phenyl functionalities, which may confer distinct biological activities not found in other similar compounds. Its potential as an antimicrobial and antioxidant agent further sets it apart from related structures.








